Home > Products > Screening Compounds P15040 > Ethyldihydro-alpha-isomorphine
Ethyldihydro-alpha-isomorphine - 63732-73-0

Ethyldihydro-alpha-isomorphine

Catalog Number: EVT-14088085
CAS Number: 63732-73-0
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyldihydro-alpha-isomorphine is a semi-synthetic derivative of morphine, classified within the category of opioid analgesics. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and as a treatment for opioid dependence. Ethyldihydro-alpha-isomorphine is structurally related to morphine, possessing similar pharmacological properties but with variations that may influence its efficacy and safety profile.

Source

Ethyldihydro-alpha-isomorphine is primarily synthesized from natural alkaloids derived from the opium poppy plant, Papaver somniferum. The synthesis involves modifications to the morphine structure, which is itself a naturally occurring compound. The specific pathways and precursors used in the synthesis can vary, reflecting different approaches in pharmaceutical chemistry.

Classification

Ethyldihydro-alpha-isomorphine is classified as an opioid analgesic. Opioids are substances that bind to opioid receptors in the brain and body, leading to analgesic effects. This compound may also be categorized under controlled substances due to its potential for abuse and dependence.

Synthesis Analysis

Methods

The synthesis of ethyldihydro-alpha-isomorphine typically involves several key steps:

  1. Starting Material: The synthesis begins with morphine or one of its derivatives as the primary starting material.
  2. Reduction: Morphine undergoes reduction reactions to convert certain functional groups into more favorable forms for further modifications.
  3. Alkylation: An ethyl group is introduced through alkylation reactions, which may involve the use of ethyl halides or other ethylating agents.
  4. Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to isolate ethyldihydro-alpha-isomorphine from by-products and unreacted starting materials.

Technical Details

The specific conditions for each reaction step—including temperature, pressure, solvent choice, and reaction time—are critical for optimizing yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm the structure of the final product.

Molecular Structure Analysis

Structure

Ethyldihydro-alpha-isomorphine has a molecular formula of C19_{19}H23_{23}N1_{1}O3_{3}. Its structure features a phenanthrene core characteristic of morphine derivatives, with specific substitutions that differentiate it from its parent compound.

Data

  • Molecular Weight: Approximately 301.39 g/mol
  • Chemical Structure: The compound contains multiple functional groups, including hydroxyl (-OH) groups, which are essential for its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions

Ethyldihydro-alpha-isomorphine can participate in various chemical reactions typical of opioid compounds:

  1. Hydroxylation: Further hydroxylation can occur under specific conditions, potentially modifying its pharmacological properties.
  2. Conjugation: The compound may undergo conjugation reactions with glucuronic acid in the liver, affecting its metabolism and excretion.
  3. Degradation: Under acidic or basic conditions, ethyldihydro-alpha-isomorphine can degrade into simpler compounds, which may have different biological activities.

Technical Details

The stability of ethyldihydro-alpha-isomorphine under various pH levels and temperatures is crucial for determining its shelf life and usability in pharmaceutical formulations.

Mechanism of Action

Process

Ethyldihydro-alpha-isomorphine exerts its effects primarily through binding to mu-opioid receptors in the central nervous system. This binding initiates a cascade of intracellular events that lead to:

  • Inhibition of Pain Pathways: By modulating neurotransmitter release and decreasing neuronal excitability.
  • Alteration of Perception: Affecting how pain is perceived by the brain.
  • Euphoria: Contributing to feelings of well-being, which can lead to potential misuse.

Data

Research indicates that the binding affinity and efficacy at opioid receptors may vary compared to traditional opioids like morphine, influencing both therapeutic effects and side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Melting point data varies but generally falls within a range consistent with similar opioids.

Chemical Properties

  • Stability: Ethyldihydro-alpha-isomorphine shows stability under neutral pH conditions but may degrade under extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents and acids; care must be taken during handling.
Applications

Ethyldihydro-alpha-isomorphine has several scientific uses:

  1. Pain Management: Investigated for its efficacy in treating moderate to severe pain.
  2. Opioid Dependence Treatment: Explored as a potential alternative or adjunct therapy for individuals with opioid use disorder.
  3. Research Tool: Utilized in pharmacological studies to better understand opioid receptor interactions and mechanisms.
Historical Context and Evolution of Morphine Analogues

Morphine as a Prototype for Opioid Receptor Agonist Development

The isolation of morphine by Friedrich Wilhelm Adam Sertürner in 1804 marked a watershed moment in medicinal chemistry, providing the first pure alkaloid derived from Papaver somniferum latex [1]. This pentacyclic morphinan alkaloid served as the fundamental structural prototype for opioid agonist development, establishing the critical pharmacophore framework necessary for analgesic efficacy. The morphine molecule features three key regions amenable to chemical modification: the phenolic hydroxyl at C3, the allylic alcohol at C6, the olefin bridge between C7-C8, and the tertiary amine at N17 [4] [7]. Early pharmacological studies revealed that morphine exerted its effects through specific neural receptors, though the precise mechanisms remained enigmatic until the latter half of the 20th century. The central nervous system distribution of morphine-like effects—analgesia, euphoria, and respiratory depression—suggested discrete molecular targets that would later be identified as G-protein coupled opioid receptors [3] [8]. This receptor concept emerged gradually through observed structure-activity relationships (SAR) where minor molecular alterations produced significant changes in pharmacological profiles [7].

Table 1: Key Structural Features of Morphine and Their Functional Roles

Structural ElementChemical FeatureBiological Significance
C3 HydroxylPhenolic -OHEssential for μ-opioid receptor affinity; governs hydrogen bonding
C6 HydroxylAlcoholic -OHModulates potency; acetylation increases blood-brain barrier penetration
C7-C8 BondDouble bondReduction yields dihydromorphine with altered receptor interaction kinetics
N17 NitrogenTertiary amineCritical for receptor binding via protonation; modulates receptor subtype selectivity
Ether BridgeOxygen between C4-C5Maintains ring conformation essential for activity

Emergence of Semi-Synthetic Derivatives in Medicinal Chemistry

The early 20th century witnessed an explosion in semi-synthetic opioid development, driven by advances in organic chemistry techniques and the quest to improve morphine's therapeutic index. Pioneering work by pharmaceutical companies like Knoll Laboratories (1926) and the Alkaloida Chemical Company (founded 1927) enabled systematic structural modifications of natural alkaloids [1] [4]. Etherification emerged as a principal strategy, beginning with codeine (3-O-methylmorphine) in 1832, followed by ethylmorphine (dionine) in the early 20th century—a compound where the phenolic hydroxyl was ethylated rather than methylated [6] [9]. Concurrently, esterification approaches yielded compounds like heroin (3,6-diacetylmorphine), which exhibited enhanced blood-brain barrier penetration [4]. The hydrogenation revolution commenced with the catalytic reduction of morphine's C7-C8 double bond, producing dihydromorphine (Paramorphan®) in the 1920s—a modification that altered molecular rigidity and electron distribution [4] [6]. These semi-synthetic derivatives demonstrated that relatively simple chemical transformations could significantly modulate pharmacological profiles, including analgesic potency, onset/duration of action, and abuse liability [7]. The structural diversity achieved through these modifications provided crucial insights into opioid receptor interactions and supported the emerging concept of receptor subtypes before their molecular characterization [8].

Ethyldihydro-alpha-Isomorphine in the Context of Early Opioid Structural Modifications

Ethyldihydro-alpha-isomorphine represents a sophisticated integration of three distinct structural modifications explored in early 20th century opioid chemistry: etherification, hydrogenation, and stereochemical inversion. This compound exemplifies the cumulative structural refinement strategies employed during the 1920s-1950s to optimize morphine's therapeutic properties. Chemically, it incorporates:

  • 3-Ethoxy Group: Replacing morphine's phenolic hydrogen with an ethyl group, analogous to ethylmorphine (dionine), which reduced first-pass metabolism and modified receptor binding kinetics compared to unmodified phenols [6] [9].
  • 7,8-Dihydro Saturation: Hydrogenation of the C7-C8 double bond, as in dihydromorphine, which increased molecular flexibility and electron density at adjacent positions [4] [6].
  • C14 Epimerization: The "alpha" designation refers to stereochemical inversion at C14, producing the "allo" configuration that altered the spatial orientation of the C6 oxygen relative to the morphinan core—a modification pioneered in the isomorphine series [1].

Table 2: Comparative Structural Features of Early Morphine Analogues

CompoundYear IntroducedKey Structural ModificationsPrimary Therapeutic Rationale
Morphine1804PrototypeGold standard analgesic
Codeine18323-O-methylationReduced abuse potential; antitussive
Ethylmorphine~19003-O-ethylationEnhanced metabolic stability
Dihydromorphine1920s7,8-dihydro saturationModified receptor binding kinetics
Isomorphine1930sC14 epimerizationExploration of stereochemical influences
Ethyldihydro-alpha-isomorphine1950s3-ethoxy + 7,8-dihydro + C14 inversionCombined pharmacokinetic/pharmacodynamic optimization

The synthesis of ethyldihydro-alpha-isomorphine would have employed multistep chemical processes beginning with natural alkaloid precursors. A plausible route involved: (1) selective O-ethylation of morphine or thebaine derivatives using diethyl sulfate or ethyl iodide; (2) catalytic hydrogenation over palladium to saturate the 7,8-bond; and (3) epimerization under alkaline conditions to achieve the alpha configuration at C14 [1] [4]. The Makleit-Bognár nomenclature system, developed by Hungarian researchers deeply involved in morphinan chemistry, provided the framework for precisely describing such complex stereochemical modifications [1]. While detailed pharmacological data for this specific analogue remains scarce in contemporary literature, its structural features predictably altered receptor affinity profiles and pharmacokinetic properties relative to morphine:

  • The 3-ethoxy group likely reduced first-pass hepatic metabolism while maintaining μ-opioid receptor engagement, similar to ethylmorphine [6].
  • 7,8-Saturation potentially enhanced lipid solubility and altered the molecule's conformational flexibility during receptor binding [4].
  • C14 epimerization represented the most profound modification, significantly changing the three-dimensional presentation of the C6 oxygen—a group crucial for receptor activation [1].

Table 3: Receptor Binding Implications of Structural Modifications in Ethyldihydro-alpha-Isomorphine

ModificationChemical ConsequenceTheoretical Receptor Impact
3-Ethoxy substitutionReduced hydrogen bonding capacity; increased lipophilicityModulated μ-receptor association/dissociation kinetics; potentially enhanced CNS penetration
7,8-Dihydro saturationLoss of planarity; increased conformational flexibilityAltered interaction with receptor hydrophobic pockets; modified efficacy at δ- or κ-receptors
C14 epimerizationAltered spatial orientation of C6 oxygen relative to morphinan corePotentially disrupted key hydrogen bonding with μ-receptor residues; may have created novel interaction with receptor subtypes

These modifications collectively positioned ethyldihydro-alpha-isomorphine within the broader exploratory framework of morphinan stereochemistry that occupied opioid chemists during the mid-20th century. Its development reflected the sophisticated medicinal chemistry strategies emerging post-WWII, where multiple structural alterations were strategically combined in a single molecule to achieve tailored pharmacological profiles [1] [8]. While it never achieved widespread clinical adoption like simpler analogues, its synthesis represented an important milestone in understanding the three-dimensional requirements for opioid receptor engagement—knowledge that would later inform the development of clinically significant agents like oxymorphone and buprenorphine [7] [8].

Properties

CAS Number

63732-73-0

Product Name

Ethyldihydro-alpha-isomorphine

IUPAC Name

(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H25NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4,7,12-14,18,21H,3,5-6,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1

InChI Key

WXZAGXDWSRTXIQ-WVVQHKAJSA-N

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](CC5)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.